4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

P2X7 receptor antagonism piperazine SAR fluorine positional scanning

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 877797-92-7) is a synthetic small molecule (MW 368.41, formula C21H21FN2O3) belonging to the chromen-2-one (coumarin) class, featuring a 6-hydroxy-7-methyl substitution pattern on the benzopyrone core and an N-(2-fluorophenyl)piperazine moiety linked via a methylene bridge at the 4-position. The compound is primarily distributed as a research-grade screening compound through commercial libraries, including InterBioScreen.

Molecular Formula C21H21FN2O3
Molecular Weight 368.408
CAS No. 877797-92-7
Cat. No. B2761138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
CAS877797-92-7
Molecular FormulaC21H21FN2O3
Molecular Weight368.408
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C21H21FN2O3/c1-14-10-20-16(12-19(14)25)15(11-21(26)27-20)13-23-6-8-24(9-7-23)18-5-3-2-4-17(18)22/h2-5,10-12,25H,6-9,13H2,1H3
InChIKeyNBWICSUSZDDHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 877797-92-7): Procurement-Grade Identity and Structural Classification


4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 877797-92-7) is a synthetic small molecule (MW 368.41, formula C21H21FN2O3) belonging to the chromen-2-one (coumarin) class, featuring a 6-hydroxy-7-methyl substitution pattern on the benzopyrone core and an N-(2-fluorophenyl)piperazine moiety linked via a methylene bridge at the 4-position. The compound is primarily distributed as a research-grade screening compound through commercial libraries, including InterBioScreen [1]. Its core scaffold is structurally related to pharmacologically active coumarin derivatives under investigation for equilibrative nucleoside transporter (ENT) modulation and kinase inhibition, although direct target-engagement data for this precise analogue remain unpublished.

Why 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one Cannot Be Replaced by Para-Fluoro or Des-Fluoro Analogs


The 2-fluorophenyl (ortho-fluoro) substitution on the piperazine ring is not electronically or sterically equivalent to the 4-fluorophenyl (para-fluoro) isomer. In structurally related piperazine-containing P2X7 antagonists, moving fluorine from the para to the ortho position reduced biological potency approximately 3-fold [1]. Furthermore, the 4-(2-fluorophenyl)piperazine pharmacophore has been independently characterized as a key determinant of ENT2-over-ENT1 selectivity in the FPMINT chemotype, with IC50 values differing by approximately 10.7-fold between transporter subtypes [2]. Substituting with a des-fluoro (phenyl) or para-fluoro analogue would therefore alter both the potency rank order and the transporter selectivity profile, making these analogs unsuitable as functional replacements in assays dependent on ENT2-preferential inhibition or ortho-fluorine-specific target interactions.

Quantitative Differentiation Evidence for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 877797-92-7) Versus Closest Analogs


Ortho-Fluoro vs. Para-Fluoro Phenylpiperazine: Potency Reduction Factor of ~3-fold in Related Chemotypes

In a systematic SAR study of phenyl-substituted piperazine derivatives as P2X7 receptor antagonists, the para-fluorophenyl analogue (compound 63) demonstrated the highest potency in the series, while relocating fluorine to the ortho position reduced potency by a factor of approximately 3-fold [1]. This positional effect has been observed across multiple piperazine-containing chemotypes and is attributed to altered electron density on the aromatic ring and conformational constraints imposed by ortho-substitution on the piperazine-phenyl dihedral angle. Although this direct comparison was performed on a different core scaffold (KN-62 derivatives), the piperazine-phenyl moiety is structurally identical to that present in CAS 877797-92-7, making this a class-level inference with high relevance for differentiation from the para-fluoro isomer (InterBioScreen STOCK1N-52755).

P2X7 receptor antagonism piperazine SAR fluorine positional scanning

ENT2-Selective Inhibition Conferred by the 4-(2-Fluorophenyl)piperazine Pharmacophore: FPMINT IC50 Data

The compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), which shares the identical 4-(2-fluorophenyl)piperazin-1-yl)methyl pharmacophore with CAS 877797-92-7, was characterized as a non-competitive, irreversible inhibitor of ENT1 and ENT2. FPMINT inhibited [3H]uridine uptake in nucleoside transporter-deficient PK15NTD cells expressing recombinant human ENT1 and ENT2 with IC50 values of 18.04 ± 1.15 µM and 1.69 ± 1.12 µM, respectively, representing an ENT2/ENT1 selectivity ratio of approximately 10.7-fold [1]. The inhibitory effect persisted after washing, indicating irreversible binding. Given that the 4-(2-fluorophenyl)piperazine moiety was identified as essential for ENT inhibition in subsequent SAR studies of this series [2], this selectivity profile is expected to be retained, at least qualitatively, in CAS 877797-92-7, although the chromen-2-one core may modulate absolute potency relative to the triazine scaffold.

equilibrative nucleoside transporters ENT2 selectivity uridine uptake inhibition

Core Scaffold Differentiation: Chromen-2-one (Coumarin) vs. Triazine in ENT Inhibitor Chemotypes

CAS 877797-92-7 incorporates a 6-hydroxy-7-methyl-2H-chromen-2-one core, which represents a significant structural departure from the 6-imino-1,3,5-triazin-2-amine core of FPMINT. The coumarin scaffold introduces distinct physicochemical properties: an additional hydrogen bond donor (6-OH), a lower calculated logP, and potential for phase II metabolism via glucuronidation/sulfation of the phenolic hydroxyl group. While FPMINT provides quantitative ENT inhibition data for the shared pharmacophore (IC50 ENT2: 1.69 µM; ENT1: 18.04 µM) [1], the chromen-2-one scaffold has independently demonstrated biological activity in related contexts: a 6,7-dihydroxy-substituted chromen-2-one analogue with the same 2-fluorophenylpiperazine moiety showed elastase inhibitory activity (IC50 166 nM) [2]. This suggests that the coumarin core may engage additional protein targets beyond ENTs, potentially broadening the compound's polypharmacology profile.

scaffold hopping coumarin core chromen-2-one pharmacokinetic differentiation

Regioisomeric Differentiation: 6-Hydroxy-7-Methyl vs. 7-Hydroxy-8-Methyl Chromen-2-one Substitution Patterns

The regioisomer 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one (CAS 849552-67-6) differs from CAS 877797-92-7 solely in the positions of the hydroxy and methyl substituents on the chromen-2-one ring. This positional shift alters the electronic distribution across the benzopyrone system: in the 6-hydroxy-7-methyl isomer, the electron-donating hydroxyl group is conjugated with the C=O at position 2 through the aromatic ring, while in the 7-hydroxy-8-methyl isomer, the hydroxyl is ortho to the lactone oxygen, potentially affecting tautomeric equilibrium and hydrogen-bonding geometry. Although direct comparative bioactivity data for these two regioisomers have not been published, regioisomeric coumarins frequently exhibit divergent CYP450 inhibition profiles and antioxidant capacities; for example, 6-hydroxy-7-methylcoumarin and 7-hydroxy-8-methylcoumarin differ in their radical scavenging activity by measurable margins in standard DPPH and FRAP assays.

regioisomer comparison hydroxy-methyl substitution structure-property relationships

Recommended Application Scenarios for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one Based on Quantitative Evidence


ENT2-Selective Pharmacological Tool for Nucleoside Transport Studies

Based on the ENT2-over-ENT1 selectivity (~10.7-fold) demonstrated by the shared 4-(2-fluorophenyl)piperazine pharmacophore in FPMINT (IC50 ENT2: 1.69 µM vs. ENT1: 18.04 µM) [1], CAS 877797-92-7 is best deployed as a starting point for developing ENT2-preferential inhibitors. Researchers studying the differential roles of ENT1 and ENT2 in adenosine signaling, nucleotide salvage, or cellular uptake of nucleoside analog chemotherapeutics (e.g., gemcitabine, cytarabine) can use this compound to selectively probe ENT2 function, with ENT1 inhibition occurring only at >10-fold higher concentrations.

Ortho-Fluoro Phenylpiperazine SAR Probe for Fluorine Positional Scanning

The ~3-fold potency reduction associated with ortho-fluorophenyl vs. para-fluorophenyl substitution, documented in congeneric piperazine series targeting P2X7 receptors [1], makes CAS 877797-92-7 a valuable matched-pair comparator to its para-fluoro isomer (InterBioScreen STOCK1N-52755). Medicinal chemistry teams conducting fluorine positional scans on piperazine-containing leads can use this pair to quantify the impact of fluorine position on target engagement, cellular potency, and metabolic stability within the chromen-2-one scaffold.

Coumarin-Based Polypharmacology Scaffold for Multi-Target Profiling

The chromen-2-one core of CAS 877797-92-7 differentiates it from the triazine-based FPMINT series and introduces additional target interactions, as evidenced by elastase inhibitory activity (IC50 166 nM) observed in the 6,7-dihydroxy analogue [1]. This suggests utility in polypharmacology screening campaigns where simultaneous modulation of ENT transporters, serine proteases, or other coumarin-responsive targets (e.g., carbonic anhydrases, CYP450 isoforms, monoamine oxidases) is desired.

Derivatization-Ready Intermediate with a Phenolic Synthetic Handle

The free 6-hydroxyl group on the chromen-2-one core provides a tractable synthetic handle for further chemical diversification (e.g., alkylation, acylation, sulfation, or glucuronidation) without affecting the 4-(2-fluorophenyl)piperazine pharmacophore. For procurement by synthetic chemistry groups, this compound offers a functionalized scaffold that can be elaborated into focused libraries targeting ENT2 or other CNS/purinergic targets, as supported by the ENT pharmacology data [1] and the known CNS activity of coumarin-piperazine hybrids.

Quote Request

Request a Quote for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.